Dibutyltin diacetate

Catalog No.
S651792
CAS No.
1067-33-0
M.F
C12H24O4Sn
M. Wt
351 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyltin diacetate

CAS Number

1067-33-0

Product Name

Dibutyltin diacetate

IUPAC Name

[acetyloxy(dibutyl)stannyl] acetate

Molecular Formula

C12H24O4Sn

Molecular Weight

351 g/mol

InChI

InChI=1S/2C4H9.2C2H4O2.Sn/c2*1-3-4-2;2*1-2(3)4;/h2*1,3-4H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2

InChI Key

JJLKTTCRRLHVGL-UHFFFAOYSA-L

SMILES

CCCC[Sn](CCCC)(OC(=O)C)OC(=O)C

solubility

less than 1 mg/mL at 59° F; forms white precipitate (NTP, 1992)
Sol in water and most org solvents

Synonyms

dibutyltin diacetate

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C)OC(=O)C

The exact mass of the compound Dibutyltin diacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 59° f; forms white precipitate (ntp, 1992)sol in water and most org solvents. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8786. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dibutyltin diacetate (DBTDA, CAS 1067-33-0) is a highly reactive, liquid organotin(IV) catalyst predominantly utilized in silanol condensation, polyurethane (PU) curing, and transesterification reactions [1]. Characterized by its relatively small acetate ligands, DBTDA boasts a high active tin content of approximately 32.0–33.8%, making it one of the most concentrated liquid butyltin catalysts commercially available [2]. Unlike solid organotin alternatives, it is a clear-to-pale-yellow liquid that is readily soluble in common organic solvents such as toluene, allowing for seamless integration into homogeneous catalytic processes . While it possesses a characteristic acetic acid odor, its exceptional catalytic kinetics make it a critical procurement choice for formulations requiring rapid gelation, cold-curing capabilities, or specific leaving-group compatibility [1].

Generic substitution of Dibutyltin diacetate with the industry-standard Dibutyltin dilaurate (DBTDL) or Dibutyltin oxide (DBTO) frequently fails due to stark differences in reaction kinetics, physical state, and active metal concentration . Replacing DBTDA with DBTDL in room-temperature vulcanizing (RTV) silicones or fast-set polyurethanes results in unacceptably slow tack-free times and prolonged production cycles, as the bulky laurate ligands in DBTDL hinder the rapid catalytic activation seen with the smaller acetate groups [1]. Conversely, substituting DBTDA with DBTO introduces severe processability bottlenecks; DBTO is an amorphous solid that requires elevated temperatures to dissolve and form active stannoxane species, whereas DBTDA is a ready-to-use liquid that provides immediate homogeneous catalysis at lower temperatures . Consequently, substituting DBTDA compromises either curing speed, formulation homogeneity, or energy efficiency.

High Active Tin Content for Superior Dosing Efficiency

Dibutyltin diacetate features a significantly higher mass fraction of active catalytic metal compared to the industry standard, Dibutyltin dilaurate. Because the acetate ligand is much smaller than the laurate ligand, DBTDA contains approximately 32.0–33.8% tin by weight, whereas DBTDL contains only about 18.8% tin by weight [1]. This allows formulators to achieve equivalent or greater catalytic turnover using substantially lower weight loadings of DBTDA [2].

Evidence DimensionActive tin (Sn) content by weight
Target Compound DataDBTDA: ~33.8% Sn
Comparator Or BaselineDBTDL: ~18.8% Sn
Quantified DifferenceDBTDA delivers approximately 80% more active tin per gram than DBTDL.
ConditionsStandard commercial purity specifications (neat liquid)

Procuring DBTDA allows manufacturers to reduce total catalyst weight in formulations, lowering costs and minimizing the plasticizing effect of residual catalyst ligands in the final polymer matrix.

Accelerated Curing Speed in RTV Silicones and Polyurethanes

In silanol condensation and polyurethane cross-linking, the catalytic speed of DBTDA is markedly faster than that of DBTDL. The high activity of the smaller acetate leaving group results in rapid gelation and shortened tack-free times . In industrial applications where standard DBTDL is too slow, DBTDA is utilized to aggressively accelerate cold-curing. In fact, to control its extreme speed, DBTDA is often blended with DBTDL at ratios of 1:9 to 1:4 to achieve intermediate curing profiles .

Evidence DimensionCatalytic curing rate / Tack-free time
Target Compound DataDBTDA: High-speed gelation (often requires dilution/blending to control speed)
Comparator Or BaselineDBTDL: Standard/slower baseline curing rate
Quantified DifferenceDBTDA provides a significantly higher number of catalytic cycles per unit time, necessitating 10-20% blend ratios to match standard handling times.
ConditionsRoom-temperature vulcanizing (RTV) silicone rubber and cold-curing PU casting resins

Essential for high-throughput manufacturing and cold-curing applications where rapid demolding or fast skin-over times dictate production viability.

Liquid-Phase Processability for Homogeneous Transesterification

For transesterification and esterification reactions, the physical state of the catalyst dictates process design. Dibutyltin oxide (DBTO) is a common catalyst but exists as an amorphous white solid that requires elevated temperatures (often >140°C) to dissolve and form active catalytic species . In contrast, DBTDA is a clear liquid that is fully soluble in common organic solvents like toluene at room temperature, allowing it to function immediately as a homogeneous catalyst without high-temperature induction periods .

Evidence DimensionPhysical state and solubility
Target Compound DataDBTDA: Liquid, soluble in organics, active at moderate temperatures
Comparator Or BaselineDBTO: Amorphous solid, requires high heat to dissolve/activate
Quantified DifferenceDBTDA eliminates the solid-handling and high-temperature dissolution steps required by DBTO.
ConditionsEsterification and transesterification reactor charging

Streamlines reactor operations, improves formulation homogeneity, and lowers energy costs by avoiding the handling and thermal activation of solid particulates.

Acetoxy RTV Silicone Sealants

DBTDA is the catalyst of choice for deacetic acid (acetoxy) room-temperature vulcanizing (RTV) silicone sealants. Because its leaving group (acetic acid) matches the byproduct of the acetoxy silicone curing process, it integrates perfectly into the formulation while providing the rapid silanol condensation speeds required for fast skin-over times [1].

High-Speed Polyurethane Adhesives and Cold-Curing Resins

In 2K polyurethane systems and cold-curing casting resins where standard DBTDL fails to meet aggressive cycle-time requirements, DBTDA is utilized to drastically accelerate the isocyanate-hydroxyl reaction. Its high active tin content and small ligand structure enable rapid gelation without requiring thermal acceleration .

Low-Temperature Homogeneous Transesterification

For the synthesis of specialty esters where high-temperature processing would degrade the substrates, DBTDA is selected over solid DBTO. Its liquid state and solubility in organic solvents allow it to function as a highly efficient homogeneous catalyst at lower temperatures, streamlining reactor charging and reducing energy overhead .

Physical Description

Dibutyltin diacetate is a clear yellow liquid. (NTP, 1992)
DryPowder; Liquid

Color/Form

COLORLESS LIQUID
Clear, yellow liquid

Boiling Point

266 °F at 2 mm Hg (NTP, 1992)
130 °C @ 2 mm Hg

Flash Point

290 °F (NTP, 1992)
143 °C (290 °F) (OPEN CUP)

Vapor Density

12.1 (NTP, 1992) (Relative to Air)
12.1 (Air = 1)

Density

1.31 at 77 °F (NTP, 1992)
1.31 at 25 °C

LogP

log Kow=1.27

Odor

Slight acetic acid

Melting Point

less than 53.6 °F (NTP, 1992)
10 °C

UNII

BC9AZH1UZG

GHS Hazard Statements

Aggregated GHS information provided by 602 companies from 36 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 602 companies. For more detailed information, please visit ECHA C&L website;
Of the 35 notification(s) provided by 591 of 602 companies with hazard statement code(s):;
H300 (12.18%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (13.2%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (22.34%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (86.13%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (72.08%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (63.62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H341 (73.94%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (73.94%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H370 (52.79%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (83.93%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (57.02%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80.2%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.3 mm Hg at 20 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

... IT IS EXTREMELY DIFFICULT TO PREPARE DIALKYLTIN COMPOUNDS AS PURE COMPOUNDS, THERE GENERALLY BEING PRESENT TRACES OF THE CORRESPONDING TRIALKYL DERIVATIVES. /DIALKYLTIN COMPOUNDS/

Other CAS

1067-33-0
17523-06-7

Wikipedia

Dibutyltin diacetate

Methods of Manufacturing

Reaction of acetic acid with dibutyltin oxide

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Petrochemical manufacturing
Plastic material and resin manufacturing
Acetic acid, 1,1'-(dibutylstannylene) ester: ACTIVE
Organotin stabilizers are all derivatives of tetravalent tin. ... The organic groups bonded to tin are either alkyl or, substituted alkyl. Aryltin compounds have been shown to be poor stabilizers for polyvinyl chloride. /Organotin cmpd/
With regard to heat stabilizing efficacy, it is generally accepted that the dialkyltin compounds containing 2 anionic substituents are better than either the monoalkyl- or trialkyltin derivatives. /Dialkyltin compounds/

Dates

Last modified: 08-15-2023

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